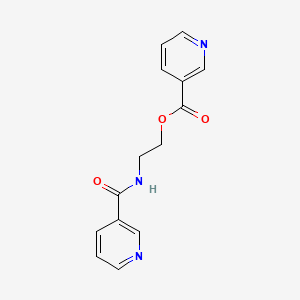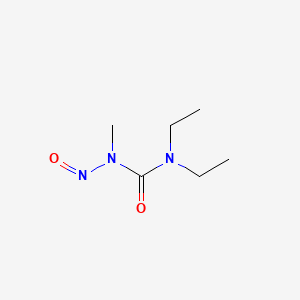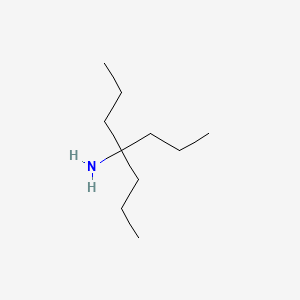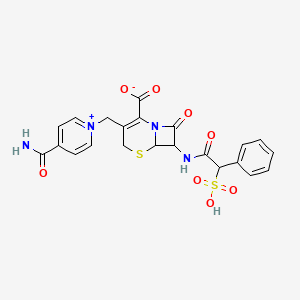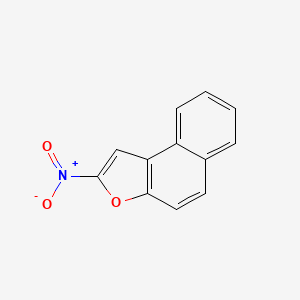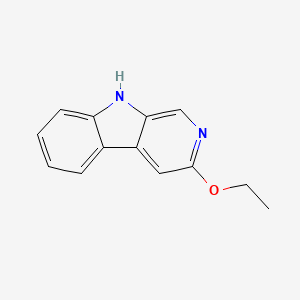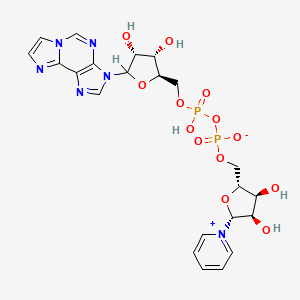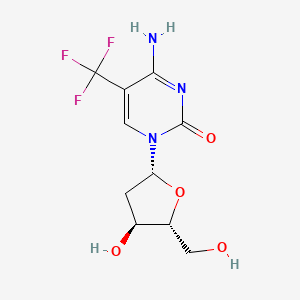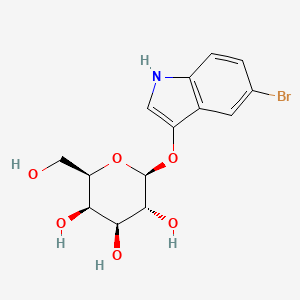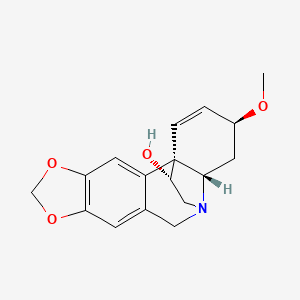
Haemanthamine
Vue d'ensemble
Description
Haemanthamine is a crinine-like alkaloid from the Amaryllidaceae plant family . It has a 5,10b-ethanophenanthridine skeleton as the core structure .
Synthesis Analysis
The biosynthesis of Haemanthamine involves multiple levels of regulation, including transcriptional, enzyme activity regulation, and post-transcriptional .Molecular Structure Analysis
Haemanthamine-type alkaloids have the 5,10b-ethanophenanthridine skeleton as the core structure . The structure of Haemanthamine was studied by solving the crystal structure of Haemanthamine bound to the Saccharomyces cerevisiae 80S ribosome using X-ray diffraction .Chemical Reactions Analysis
Haemanthamine-type alkaloids have been reported to possess antitumor properties . Experimental data supports this structural analysis since bulbispermine has been shown to possess an antiproliferative effect against apoptosis-resistant glioblastoma cells T98G and U373 at the concentration of 10 μM, and also a potent cytotoxic effect against human leukemia cells HL-60 .Physical And Chemical Properties Analysis
Haemanthamine is a structurally diverse group of plant metabolites with a wide range of biological properties including antimalarial, antitumor, antimicrobial, antiviral, enzyme inhibitory, antioxidant, anticonvulsant, and antifungal activities .Applications De Recherche Scientifique
Antitumor Properties
Haemanthamine has been recognized for its potential in cancer treatment due to its antitumor properties . Research suggests that it can inhibit the growth of cancer cells, making it a promising candidate for developing new anticancer drugs.
Alzheimer’s Disease Treatment
Derivatives of Haemanthamine have shown promise as multi-target directed ligands for Alzheimer’s Disease . They exhibit inhibitory effects against enzymes like acetylcholinesterase, which is a therapeutic target for Alzheimer’s disease management.
Antimicrobial and Antiviral Activities
Haemanthamine and its derivatives have demonstrated antimicrobial and antiviral activities . This includes potential effectiveness against various pathogens, making it valuable for developing new antimicrobial and antiviral agents.
Reduction of Methane Emissions in Agriculture
In agriculture, Haemanthamine has been studied for its ability to reduce methane emissions from livestock . This application is particularly important for addressing climate change concerns related to greenhouse gas emissions from agricultural practices.
Enzyme Inhibition for Biotechnological Applications
The compound’s role as an enzyme inhibitor has implications in biotechnology . By understanding its interaction with enzymes, researchers can develop biotechnological applications, such as novel drug discovery platforms.
Material Science
Haemanthamine’s complex molecular structure has been utilized in material science to develop novel topologically complex scaffolds . These scaffolds can be used to showcase new methodologies for molecular assembly, which is crucial in the synthesis of new materials.
Mécanisme D'action
Haemanthamine, also known as Haemanthamin, is a structurally diverse alkaloid derived from the Amaryllidaceae family of plants . This compound has gained considerable attention due to its wide range of biological properties, including antitumor properties .
Target of Action
Haemanthamine primarily targets the peptidyl transferase center of the eukaryotic ribosome . This center plays a crucial role in protein synthesis, making it a significant target for the compound’s action .
Mode of Action
Haemanthamine binds to the peptidyl transferase center of the eukaryotic ribosome, inhibiting protein synthesis . The compound’s specific conformational structure, including its C11 hydroxyl, C3 methoxy groups, and ring C1–C10b and C1–C2 bonds, are key to its interaction with its targets .
Biochemical Pathways
Haemanthamine affects the biochemical pathway of ribosome biogenesis. It increases nucleolar stress by inhibiting the early stages of ribosome biogenesis, leading to the activation of a p53-dependent antitumor pathway . The pathway from phenylalanine to 3,4-DHBA is also involved in the synthesis of haemanthamine .
Pharmacokinetics
The pharmacokinetics of a compound greatly influence its bioavailability and efficacy .
Result of Action
Haemanthamine can trigger apoptosis in many cell lines, including A2780 ovarian cancer cells, as well as in p53-negative T cell leukemia Jurkat cells by activating caspases . It has shown strong growth inhibitory and cytotoxic activity against a wide range of cancer cell lines of different histotypes .
Propriétés
IUPAC Name |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRSGKVLATIHT-HSHDSVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963614 | |
| Record name | Haemanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
466-75-1 | |
| Record name | (+)-Haemanthamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haemanthamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Haemanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hemeanthamin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBL6HZX2ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of haemanthamine?
A1: Haemanthamine interacts with various cellular targets. It has demonstrated inhibitory activity against both acetylcholinesterase (AChE) [, ] and butyrylcholinesterase (BuChE) []. Additionally, it exhibits potent inhibition of protein synthesis by binding to the ribosome and interfering with the polypeptide elongation stage [].
Q2: How does haemanthamine’s inhibition of protein synthesis contribute to its anticancer activity?
A2: Haemanthamine’s inhibition of protein synthesis disproportionately affects rapidly dividing cells like cancer cells. By disrupting ribosome biogenesis, particularly the production of mature ribosomes, haemanthamine limits the protein synthesis necessary for cancer cell growth and survival [].
Q3: How does haemanthamine’s interaction with the actin cytoskeleton contribute to its anticancer activity?
A3: Research suggests that haemanthamine can induce cytostatic effects in cancer cells, particularly glioblastoma cells, by rigidifying the actin cytoskeleton []. This disruption of the cytoskeleton can impair cell division, migration, and invasion, ultimately limiting tumor growth.
Q4: What is the molecular formula and weight of haemanthamine?
A4: The molecular formula of haemanthamine is C17H19NO4, and its molecular weight is 301.34 g/mol.
Q5: Which spectroscopic techniques are commonly employed to characterize haemanthamine?
A5: Several spectroscopic methods are used to characterize haemanthamine, including nuclear magnetic resonance (NMR) spectroscopy [, , , ], mass spectrometry (MS) [, , , , ], circular dichroism (CD) spectroscopy [, , , ], vibrational circular dichroism (VCD) [, ], and infrared (IR) spectroscopy []. These techniques provide valuable information about the compound's structure, stereochemistry, and purity.
Q6: What are the challenges associated with the stability and formulation of haemanthamine?
A6: Haemanthamine exhibits chemical instability and poor water solubility, limiting its therapeutic applications []. These properties pose challenges in developing stable and effective formulations.
Q7: How can the stability and solubility of haemanthamine be improved for pharmaceutical applications?
A7: Research suggests that incorporating haemanthamine into amphiphilic electrospun nanofibers (NFs) can enhance its stability and solubility []. These NFs, composed of phosphatidylcholine (PC) and polyvinylpyrrolidone (PVP), act as templates for self-assembled liposomes, improving the drug's dissolution and bioavailability.
Q8: Does haemanthamine exhibit any known catalytic properties?
A8: Currently, there is no research available suggesting that haemanthamine possesses catalytic properties. The available literature focuses primarily on its biological activities and potential therapeutic applications.
Q9: How has computational chemistry been employed in haemanthamine research?
A9: Computational techniques, such as molecular docking, have been employed to study the interactions between haemanthamine and its molecular targets [, ]. These studies provide insights into the binding affinities and potential mechanisms of action of haemanthamine and its derivatives. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity and properties of haemanthamine analogues based on their structural features.
Q10: How do structural modifications of haemanthamine influence its activity and selectivity?
A10: Research on haemanthamine derivatives suggests that structural modifications, particularly at the C11 position, can significantly impact its biological activity and target selectivity [, ]. For instance, introducing specific benzoyl groups at the C11 hydroxyl group of ambelline, a closely related alkaloid, enhanced its inhibitory activity against the hepatic stage of Plasmodium infection while showing no activity against the blood stage []. In contrast, similar modifications on haemanthamine did not yield significant activity against either stage, highlighting the importance of subtle structural changes in determining biological activity and selectivity.
Q11: What strategies have been explored to enhance haemanthamine stability in formulations?
A11: Encapsulation of haemanthamine in nanocarriers, such as liposomes formed from amphiphilic electrospun nanofibers [], has been investigated as a strategy to improve stability. These formulations protect the drug from degradation and can potentially enhance its solubility and bioavailability.
Q12: What is currently known about the pharmacokinetic profile of haemanthamine?
A12: A pilot pharmacokinetic study in rats revealed that after intravenous administration of haemanthamine, the compound was detected in plasma, bile, and urine []. This study provided preliminary data on the absorption, distribution, metabolism, and excretion (ADME) of haemanthamine.
Q13: What in vitro models have been used to study the anticancer activity of haemanthamine?
A13: The anticancer activity of haemanthamine has been investigated in various in vitro models, including human colon cancer cell lines [] and glioblastoma cells []. These studies have demonstrated the ability of haemanthamine to inhibit cell proliferation, adhesion, and invasion, as well as to modulate the expression of specific cytokines and matrix metalloproteinases.
Q14: Has the efficacy of haemanthamine been evaluated in any in vivo models of disease?
A14: Yes, the in vivo efficacy of haemanthamine has been evaluated in a zebrafish model of anxiety []. Alkaloid fractions from Griffinia species, including haemanthamine, exhibited anxiolytic effects in the light-dark box test. Further investigation revealed that the anxiolytic action involved the GABAergic and serotonergic receptors.
Q15: What is the current understanding of the toxicity profile of haemanthamine?
A15: While haemanthamine exhibits promising biological activities, further research is needed to fully elucidate its toxicity profile. The available literature does not provide comprehensive data on long-term effects or potential adverse events.
Q16: What drug delivery systems have been explored for haemanthamine?
A16: Electrospun nanofibers loaded with haemanthamine, phosphatidylcholine, and polyvinylpyrrolidone have been explored as a potential drug delivery system []. This approach aims to enhance haemanthamine's stability, solubility, and bioavailability for therapeutic applications.
Q17: Which analytical methods are used to quantify haemanthamine in plant material and biological samples?
A17: Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the identification and quantification of haemanthamine and other Amaryllidaceae alkaloids in plant extracts [, , , , , , ]. High-performance liquid chromatography (HPLC) can also be used for separation and quantification, especially when coupled with sensitive detectors like mass spectrometry [].
Q18: Is there information available regarding the environmental impact and degradation of haemanthamine?
A18: The research papers provided do not address the environmental impact or degradation pathways of haemanthamine. Further studies are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.
Q19: What is the impact of haemanthamine’s solubility on its bioavailability and efficacy?
A19: Haemanthamine’s poor water solubility poses a challenge for its bioavailability and therapeutic efficacy [, ]. The rate and extent of dissolution directly influence the drug's absorption and distribution within the body. Developing formulations that enhance haemanthamine's dissolution rate is crucial for achieving optimal therapeutic outcomes.
Q20: Have the analytical methods used to quantify haemanthamine been validated?
A20: While the provided research papers utilize established analytical techniques like GC-MS and HPLC, specific details regarding the validation of these methods for haemanthamine quantification are not explicitly described. It is essential to note that rigorous method validation, including assessing accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, is crucial for ensuring reliable and reproducible analytical results.
Q21: What is the historical context of haemanthamine research?
A21: Haemanthamine was first isolated from the Amaryllidaceae family, known for its rich alkaloid content []. Early research focused on its chemical structure and potential medicinal properties. Over time, studies have uncovered various biological activities of haemanthamine, leading to renewed interest in its therapeutic potential.
Q22: Are there alternative compounds or classes with similar biological activities to haemanthamine?
A22: Yes, several other Amaryllidaceae alkaloids, such as lycorine, tazettine, and galanthamine, exhibit overlapping biological activities with haemanthamine [, , , , , ]. Additionally, synthetic compounds targeting similar pathways or mechanisms of action as haemanthamine are also being explored.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






